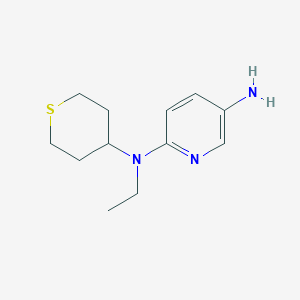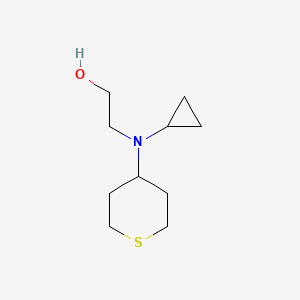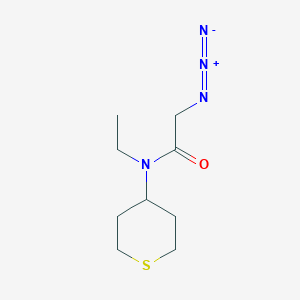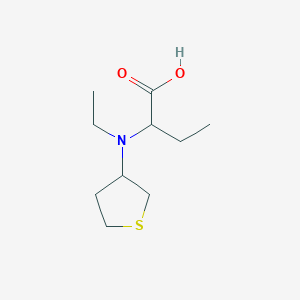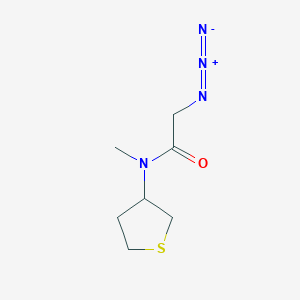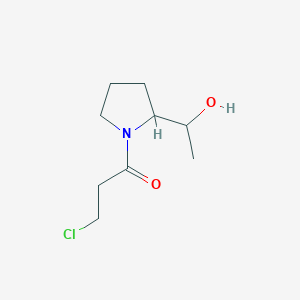
3-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one
Vue d'ensemble
Description
“3-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one” is a chemical compound that is widely used in scientific experiments, with potential implications in various fields of research and industry. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of compounds containing a pyrrolidine ring can be achieved through two main strategies . One involves the construction of the ring from different cyclic or acyclic precursors, while the other involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to its three-dimensional structure due to the non-planarity of the ring—a phenomenon called "pseudorotation" . This allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The pyrrolidine ring in the molecule can undergo various chemical reactions. For instance, it can be functionalized to yield derivatives like pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 205.68 g/mol.Applications De Recherche Scientifique
Novel Compound Synthesis and Characterization
- Research efforts have focused on identifying and characterizing novel compounds, including derivatives of pyrrolidin-1-yl propan-1-one, through various spectroscopic methods such as GC-MS, IR, NMR, and X-ray diffraction. These studies lay the groundwork for further applications in medicinal chemistry and drug development (Nycz et al., 2016).
Pharmacological Applications
- Derivatives of pyrrolidin-2-one have been synthesized and tested for their potential antiarrhythmic, antihypertensive, and adrenolytic activities. Some compounds exhibited significant pharmacological effects, suggesting their potential utility in treating cardiovascular diseases (Malawska et al., 2002).
Antioxidant Activity
- A series of derivatives containing pyrrolidin-2-one nucleus have been synthesized and evaluated for their antioxidant activity. Some compounds demonstrated potent antioxidant effects, highlighting their potential therapeutic applications in oxidative stress-related diseases (Tumosienė et al., 2019).
Antimalarial Activity
- Aryl piperazine and pyrrolidine derivatives have been explored for their capacity to inhibit the growth of Plasmodium falciparum, demonstrating that certain structural features are crucial for antiplasmodial activity. This research points to the potential of these compounds in developing new antimalarial drugs (Mendoza et al., 2011).
Computational and Quantum Chemical Investigations
- Density functional theory (DFT) and quantum chemical calculations have been applied to investigate the molecular properties of substituted pyrrolidinones, aiding in understanding the electronic structure and reactivity of these compounds. Such studies are essential for designing drugs with optimized pharmacokinetic and pharmacodynamic properties (Bouklah et al., 2012).
Synthesis of Enantiomers
- The asymmetric synthesis of pyrrolidin-2-one derivatives has been achieved using various methods, including hydrolytic kinetic resolution, to obtain enantiomerically pure compounds. These studies are crucial for the development of chiral drugs with improved efficacy and reduced side effects (Kulig et al., 2007).
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are known to interact with various biological targets . The specific targets can vary depending on the compound’s structure and the presence of functional groups .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes would depend on the compound’s structure and the nature of its target .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence a variety of biochemical pathways . The exact pathways and downstream effects would depend on the compound’s structure and its specific targets .
Pharmacokinetics
Pyrrolidine derivatives are known to have diverse adme properties, which can influence their bioavailability . The specific ADME properties of this compound would depend on its structure and physicochemical parameters .
Result of Action
The effects would likely depend on the compound’s specific targets and the nature of its interactions with these targets .
Action Environment
Environmental factors can influence the action of many compounds, including those with a pyrrolidine ring . These factors could include pH, temperature, and the presence of other molecules .
Propriétés
IUPAC Name |
3-chloro-1-[2-(1-hydroxyethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-7(12)8-3-2-6-11(8)9(13)4-5-10/h7-8,12H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDQGPUNVDFJBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1C(=O)CCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1477637.png)
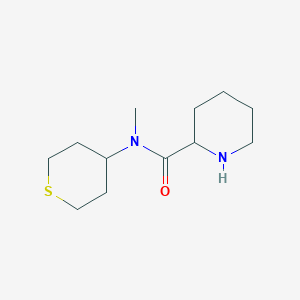
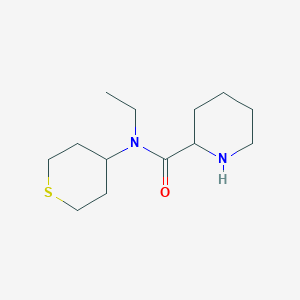


![2-(2-Hydroxyethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1477646.png)

